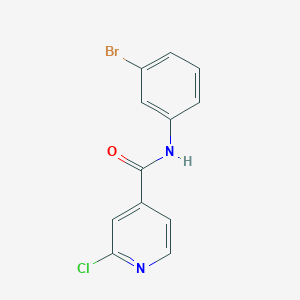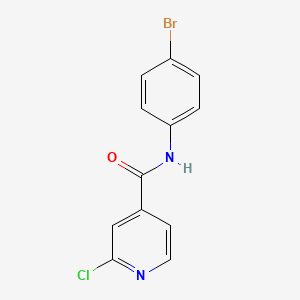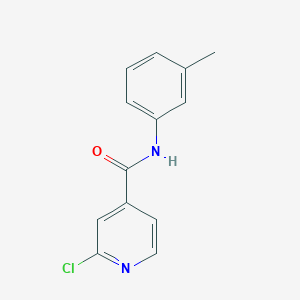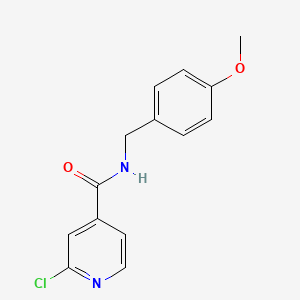
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide
Descripción general
Descripción
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide, also known as BPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a molecular formula of C12H7BrClN2O.
Mecanismo De Acción
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide is believed to function by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This mechanism of action has been proposed based on the structure of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide and its similarity to other known protein kinase inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide have not been extensively studied. However, it has been shown to have a low toxicity profile in vitro, indicating that it may be a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide in lab experiments is its potential specificity for protein kinases. This could allow researchers to selectively target specific protein kinases for study. However, one limitation of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide is its relatively low potency compared to other known protein kinase inhibitors.
Direcciones Futuras
There are several potential future directions for research on N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide. One direction could involve the development of more potent derivatives of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide for use as protein kinase inhibitors. Another direction could involve the exploration of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide's potential as a fluorescent probe for the detection of other enzymes or biomolecules. Additionally, further studies could investigate the potential physiological effects of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide and its derivatives.
Aplicaciones Científicas De Investigación
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide has been studied for its potential applications in scientific research. One study investigated the use of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide as a fluorescent probe for the detection of protein kinase activity. Another study explored the use of N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide as a potential inhibitor of the protein kinase CK2.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-2-1-3-10(7-9)16-12(17)8-4-5-15-11(14)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXLCWYPOMTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-2-chloropyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide](/img/structure/B3341095.png)






